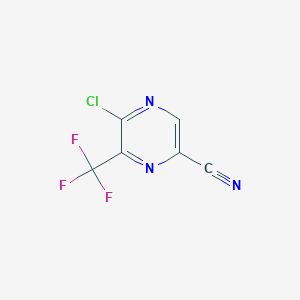
3-Bromo-2,4-dichlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichlorobenzonitrile, with the chemical formula C7H2BrCl2N, is a compound that belongs to the class of benzonitriles. Its CAS Registry Number is 6574-99-8 . This compound is characterized by its halogen-substituted benzene ring, containing both bromine and chlorine atoms.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Bromo-2,4-dichlorobenzonitrile. One common method involves the bromination of 2,4-dichlorobenzonitrile using bromine or a brominating agent. The reaction proceeds as follows:
2,4-dichlorobenzonitrile+Br2→this compound+HBr
Reaction Conditions:
The reaction typically occurs at elevated temperatures and in the presence of a suitable solvent (e.g., chloroform or dichloromethane). Catalysts or initiators may also be employed to enhance the reaction rate.
Industrial Production:
This compound is produced on an industrial scale for various applications. Manufacturers optimize the reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-2,4-dichlorobenzonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Reduction Reactions: Reduction with suitable reagents can lead to the formation of substituted amines.
Oxidation Reactions: Oxidation of the compound may yield corresponding acids or other oxidized derivatives.
Common reagents include strong bases (such as sodium hydroxide), reducing agents (like lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
Applications De Recherche Scientifique
3-Bromo-2,4-dichlorobenzonitrile finds applications in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Some herbicides and fungicides contain similar structures, making this compound relevant in crop protection.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Mécanisme D'action
The exact mechanism of action for 3-Bromo-2,4-dichlorobenzonitrile depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparaison Avec Des Composés Similaires
While 3-Bromo-2,4-dichlorobenzonitrile is unique due to its specific halogen substitution pattern, similar compounds include other halogenated benzonitriles (e.g., 2,4-dichlorobenzonitrile, 3-bromobenzonitrile). Each compound exhibits distinct reactivity and properties.
Propriétés
Formule moléculaire |
C7H2BrCl2N |
|---|---|
Poids moléculaire |
250.90 g/mol |
Nom IUPAC |
3-bromo-2,4-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H |
Clé InChI |
CQAGFFKNYBZKHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)

![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)










